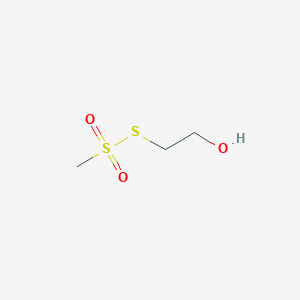
2-Hydroxyethyl Methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
2-Hydroxyethyl Methanethiosulfonate can be synthesized through a multi-step process. One common method involves the reaction of sodium methanethiosulfonate with 2-bromoethanol in ethanol under reflux conditions for 7 hours . The reaction mixture is then filtered to remove by-products, and the product is purified through extraction and chromatography to obtain a pale yellowish oil .
Chemical Reactions Analysis
2-Hydroxyethyl Methanethiosulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts specifically and rapidly with thiols to form mixed disulfides.
Oxidation and Reduction:
Scientific Research Applications
2-Hydroxyethyl Methanethiosulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl Methanethiosulfonate involves its reactivity with thiol groups. By forming mixed disulfides, it can modify the function of proteins and enzymes that contain cysteine residues . This modification can affect the activity of these proteins, making the compound useful in studying protein function and interactions .
Comparison with Similar Compounds
2-Hydroxyethyl Methanethiosulfonate is unique in its ability to form mixed disulfides rapidly and specifically with thiols. Similar compounds include:
2-Aminoethyl Methanethiosulfonate: Another MTS reagent that reacts with thiols but has different reactivity due to the presence of an amino group.
Methyl Methanethiosulfonate: A hydrophobic MTS reagent that increases the threshold for channel gating.
Sodium (2-sulfonatoethyl) Methanethiosulfonate: A negatively charged MTS reagent that causes spontaneous gating of mechanosensitive channels.
These compounds share the methanethiosulfonate group but differ in their specific functional groups and reactivity, making each one suitable for different applications.
Properties
IUPAC Name |
2-methylsulfonylsulfanylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S2/c1-8(5,6)7-3-2-4/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKHLPHPSLRED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
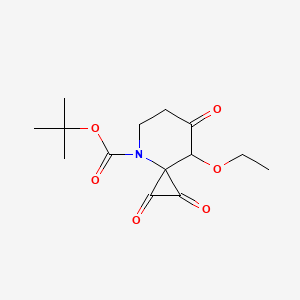


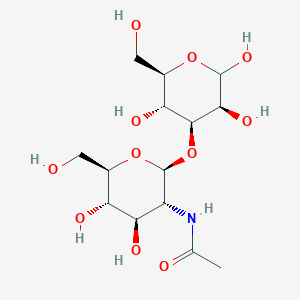

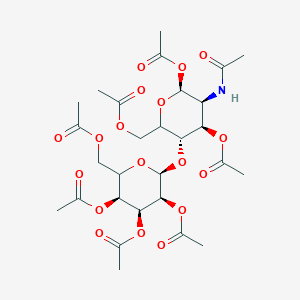
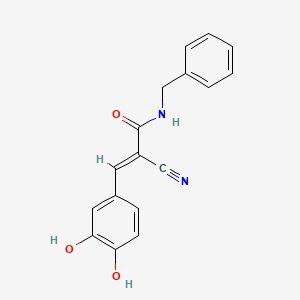
![tert-butyl N-[1-[[4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1141865.png)
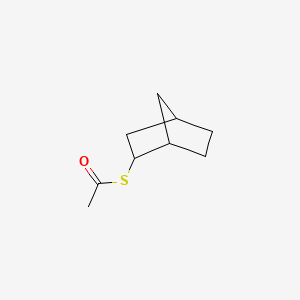
![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)

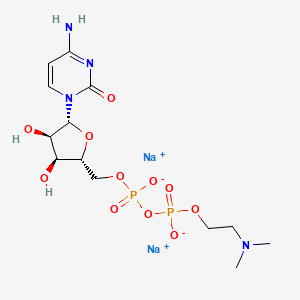
![[4-[3-Methoxycarbonyl-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)-2H-isoquinolin-2-ium-2-yl]phenyl]azanium;chloride](/img/structure/B1141876.png)
